6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one
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Overview
Description
6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a chloro group at the 6-position and a piperazinylmethyl group at the 4-position. The piperazinylmethyl group is further substituted with a 4-fluorophenyl group. This compound has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one structure.
Chlorination: The chromen-2-one core is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Piperazinylmethyl Substitution: The 4-position of the chromen-2-one core is substituted with a piperazinylmethyl group through a nucleophilic substitution reaction. This involves the reaction of the chlorinated chromen-2-one with 1-(4-fluorophenyl)piperazine in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydrolyzed products.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with receptors in the central nervous system, resulting in potential neuropharmacological effects.
Comparison with Similar Compounds
6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one can be compared with other similar compounds, such as:
6-Chloro-4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]chromen-2-one: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group. The substitution pattern can influence the compound’s biological activity and pharmacokinetic properties.
6-Chloro-4-[[4-(4-methylphenyl)piperazin-1-yl]methyl]chromen-2-one: This derivative contains a methylphenyl group, which may alter its interaction with molecular targets and its overall pharmacological profile.
6-Chloro-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]chromen-2-one: The presence of a nitrophenyl group can significantly impact the compound’s reactivity and potential biological activities.
Properties
IUPAC Name |
6-chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2/c21-15-1-6-19-18(12-15)14(11-20(25)26-19)13-23-7-9-24(10-8-23)17-4-2-16(22)3-5-17/h1-6,11-12H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDBLFGUCKIUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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